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Compound of Interest

Compound Name: BPI-15086

Cat. No.: B15569251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BPI-15086,

a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in

the context of non-small-cell lung cancer (NSCLC). BPI-15086 is designed to specifically

address acquired resistance to earlier-generation EGFR-TKIs, a significant challenge in the

clinical management of NSCLC.

Executive Summary
BPI-15086 is an orally available, ATP-competitive, and irreversible inhibitor of the EGFR

T790M mutation.[1][2] This mutation is the most common mechanism of acquired resistance in

NSCLC patients who initially respond to first- or second-generation EGFR-TKIs.[2] Preclinical

and clinical data have demonstrated the selective and potent activity of BPI-15086 against

EGFR T790M-mutated lung cancer cells, validating its therapeutic potential. This document

details the molecular target, mechanism of action, preclinical efficacy, and clinical trial results of

BPI-15086, along with the experimental protocols used for its validation.

Molecular Target: EGFR T790M
The primary molecular target of BPI-15086 is the T790M mutant of the epidermal growth factor

receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers

downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways,

which are critical for cell proliferation, survival, and differentiation.[3] In a subset of NSCLC
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patients, activating mutations in the EGFR gene lead to constitutive signaling and tumor

growth. The T790M "gatekeeper" mutation, a substitution of threonine with methionine at

position 790 of the EGFR kinase domain, confers resistance to first- and second-generation

EGFR-TKIs by increasing the receptor's affinity for ATP.[4]

Mechanism of Action
BPI-15086 is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR

T790M mutant kinase domain.[2] This covalent modification prevents ATP from binding,

thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of

downstream signaling pathways.[4] The result is the induction of apoptosis and the inhibition of

proliferation in cancer cells harboring the EGFR T790M mutation.[1][4] A key feature of BPI-
15086 is its selectivity for the T790M mutant over wild-type EGFR, which is intended to

minimize off-target effects and improve the therapeutic window.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

BPI-15086.

Table 1: Preclinical In Vitro Efficacy of BPI-15086

Parameter EGFR T790M Wild-Type EGFR
Selectivity Ratio
(WT/T790M)

IC50 15.7 nM 503 nM ~32-fold

Data from preclinical

kinase assays.[2]

Table 2: Phase I Clinical Trial Efficacy of BPI-15086 in T790M+ NSCLC Patients
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Parameter Value 95% Confidence Interval

Objective Response Rate

(ORR)
17.7% 3.8% to 43.4%

Disease Control Rate (DCR) 47.1% 23.0% to 72.2%

Data from a Phase I, single-

arm, multicenter study in

patients with EGFR T790M-

mutated advanced NSCLC.[2]

[5]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of BPI-15086 against

EGFR T790M and wild-type EGFR.

Methodology:

Recombinant human EGFR T790M and wild-type EGFR proteins are used.

The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer

containing the respective EGFR protein and varying concentrations of BPI-15086.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified using a suitable detection method,

such as a luminescence-based assay or radioisotope labeling.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the BPI-15086 concentration and fitting the data to a sigmoidal dose-response

curve.
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Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative activity of BPI-15086 in lung cancer cell lines.

Methodology:

Lung cancer cell lines with and without the EGFR T790M mutation are seeded in 96-well

plates.

After allowing the cells to adhere, they are treated with a range of concentrations of BPI-
15086.

The cells are incubated for a period of 72 hours.

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CellTiter-Glo.

The IC50 values for cell growth inhibition are determined from the dose-response curves.

In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of BPI-15086 in a living organism.

Methodology:

Human lung cancer cells harboring the EGFR T790M mutation are subcutaneously injected

into immunocompromised mice.

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

BPI-15086 is administered orally at various dose levels and schedules.

Tumor volume is measured regularly using calipers.

At the end of the study, tumors are excised and may be used for further analysis, such as

western blotting for target engagement.
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Caption: BPI-15086 inhibits EGFR T790M, blocking downstream signaling.
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Caption: Workflow for BPI-15086 target validation.

Conclusion
The collective preclinical and clinical evidence strongly supports the validation of EGFR T790M

as the primary target of BPI-15086 in lung cancer cells. BPI-15086 has demonstrated selective

and potent inhibition of the T790M mutant, leading to anti-tumor activity in relevant models and

in patients with advanced, resistant NSCLC.[2][5] Further clinical development is warranted to

fully establish the therapeutic role of BPI-15086 in the management of EGFR T790M-positive

NSCLC.[2][5]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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